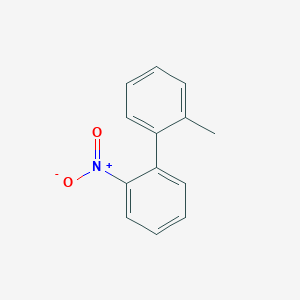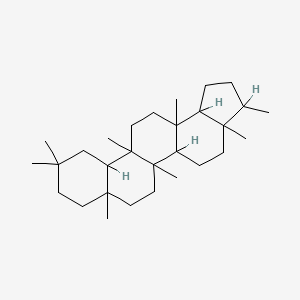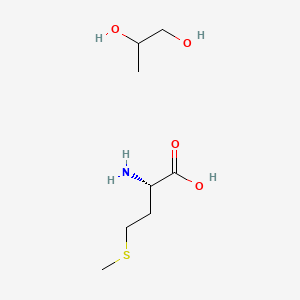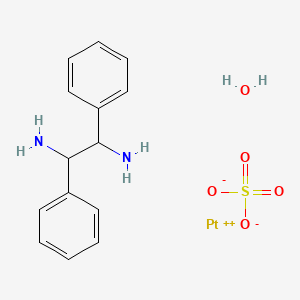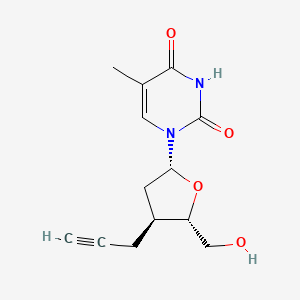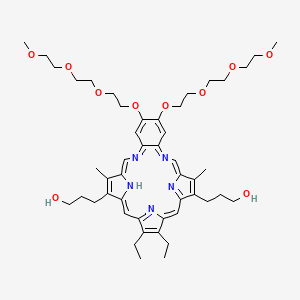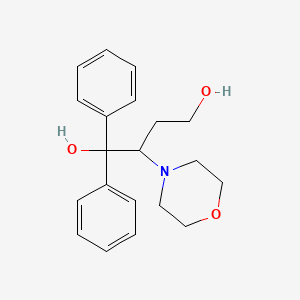
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which combines pyrazole, thiazole, and pyrimidine rings, making it a versatile scaffold for drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with diverse chemical properties.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Research has highlighted its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Wirkmechanismus
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo(3,4-d)pyrimidine derivatives
- Thiazolo(3,2-a)pyrimidine derivatives
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives
Comparison: Compared to these similar compounds, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- stands out due to its unique combination of three heterocyclic rings, which can confer enhanced biological activity and specificity. This structural uniqueness allows for greater versatility in drug design and the potential for developing more effective therapeutic agents .
Eigenschaften
CAS-Nummer |
152423-09-1 |
|---|---|
Molekularformel |
C13H7ClN4OS |
Molekulargewicht |
302.74 g/mol |
IUPAC-Name |
12-(4-chlorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C13H7ClN4OS/c14-8-3-1-7(2-4-8)10-6-20-13-16-11-9(5-15-17-11)12(19)18(10)13/h1-6H,(H,15,17) |
InChI-Schlüssel |
SZUOUFXDFQIXDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC3=NC4=C(C=NN4)C(=O)N23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
